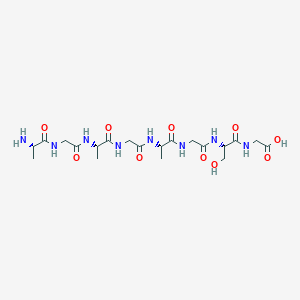
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of multiple amino acids, including alanine, glycine, and serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine .
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can efficiently couple amino acids in a controlled manner. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents like DPPA.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanylglycine: A simpler dipeptide with similar amino acid composition.
L-Alanylglycyl-L-alanylglycine: A tripeptide with a shorter chain length.
L-Alanylglycyl-L-alanylglycyl-L-alanylglycine: A tetrapeptide with a similar structure but lacking the serine residue.
Uniqueness
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties.
Eigenschaften
CAS-Nummer |
74084-59-6 |
|---|---|
Molekularformel |
C20H34N8O10 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N8O10/c1-9(21)17(35)22-4-13(30)26-10(2)18(36)23-5-14(31)27-11(3)19(37)24-6-15(32)28-12(8-29)20(38)25-7-16(33)34/h9-12,29H,4-8,21H2,1-3H3,(H,22,35)(H,23,36)(H,24,37)(H,25,38)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
TWXUZNPLLHTWQK-BJDJZHNGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



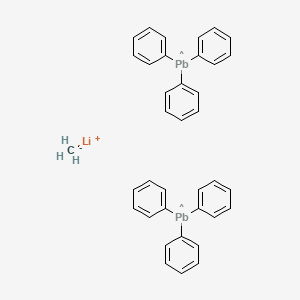
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
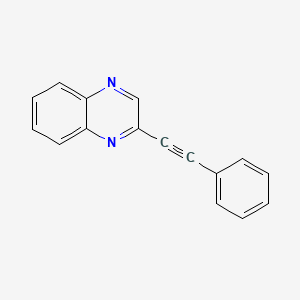
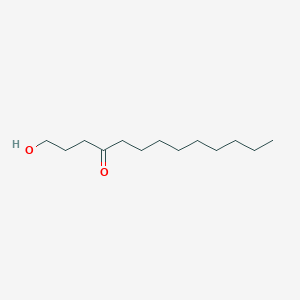
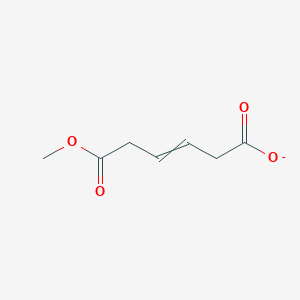
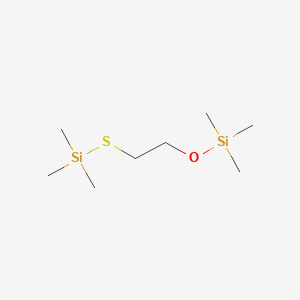
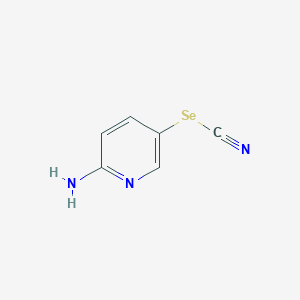

![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
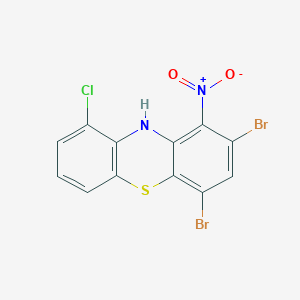
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
